molecular formula C20H26N2O3 B6643112 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone

2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone

Cat. No. B6643112
M. Wt: 342.4 g/mol
InChI Key: JDCQFJRBRGBVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as JNJ-42153605 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone involves its binding to the dopamine D3 receptor and blocking its activity. This results in the modulation of the dopamine neurotransmitter system, which plays a crucial role in reward, motivation, and addiction. By blocking the dopamine D3 receptor, this compound can reduce drug-seeking behavior and decrease the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone can modulate the dopamine neurotransmitter system in the brain, which can lead to various biochemical and physiological effects. These effects include the reduction of drug-seeking behavior, the decrease in the reinforcing effects of drugs of abuse, and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone in lab experiments is its selectivity for the dopamine D3 receptor. This allows for the specific modulation of the dopamine neurotransmitter system without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone. One potential direction is the further exploration of its potential applications in the treatment of drug addiction and other psychiatric disorders. Another direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, the investigation of its potential side effects and toxicity in animal models is also an important area of future research.
Conclusion:
In conclusion, 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone is a chemical compound that has shown promising results in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. Its selective binding to the dopamine D3 receptor allows for the specific modulation of the dopamine neurotransmitter system, which plays a crucial role in reward, motivation, and addiction. The development of more efficient synthesis methods and the investigation of its potential side effects and toxicity in animal models are important areas of future research.

Synthesis Methods

The synthesis of 2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone involves the reaction of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine with 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst. The resulting intermediate is then treated with oxane-4-carbonyl chloride to obtain the final product.

Scientific Research Applications

2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone has been studied for its potential applications in various fields of research including neuroscience, psychiatry, and pharmacology. This compound has been found to act as a selective dopamine D3 receptor antagonist and has shown promising results in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(17-8-13-25-14-9-17)21-10-5-16(6-11-21)20(24)22-12-7-15-3-1-2-4-18(15)22/h1-4,16-17H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCQFJRBRGBVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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